molecular formula C17H14O3S B14538307 Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate CAS No. 61995-95-7

Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate

Cat. No.: B14538307
CAS No.: 61995-95-7
M. Wt: 298.4 g/mol
InChI Key: BKGAVUTZPBMMFX-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate is a complex organic compound that features a naphthalene core substituted with a methoxy group, a thiophene ring, and a carboxylate ester

Properties

CAS No.

61995-95-7

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 4-methoxy-1-thiophen-2-ylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H14O3S/c1-19-14-10-13(17(18)20-2)16(15-8-5-9-21-15)12-7-4-3-6-11(12)14/h3-10H,1-2H3

InChI Key

BKGAVUTZPBMMFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CS3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, where the naphthalene core is functionalized with the methoxy and thiophene groups. The carboxylate ester is then introduced through esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-1-(thiophen-2-yl)benzoate
  • Methyl 4-methoxy-1-(thiophen-2-yl)phenylacetate
  • Methyl 4-methoxy-1-(thiophen-2-yl)benzene-2-carboxylate

Uniqueness

Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenylacetate cores. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

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